molecular formula C22H18N4O2 B3509486 BENZYL 3-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)BENZOATE

BENZYL 3-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)BENZOATE

Cat. No.: B3509486
M. Wt: 370.4 g/mol
InChI Key: HMPNMTISHHZSDK-UHFFFAOYSA-N
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Description

BENZYL 3-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)BENZOATE: is a complex organic compound featuring a benzyl group attached to a benzoate moiety through a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZYL 3-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)BENZOATE typically involves a multi-step process:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.

    Benzylation: The tetrazole intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves esterification of the benzylated tetrazole with benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the tetrazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The benzyl groups can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or altering solubility.

Biology and Medicine:

    Antimicrobial Agents: The tetrazole ring is known for its antimicrobial properties, making this compound a candidate for the development of new antibiotics.

    Drug Design: Its unique structure allows it to interact with various biological targets, making it a potential lead compound in drug discovery.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of specialty coatings and adhesives, providing enhanced performance characteristics.

Mechanism of Action

The mechanism of action of BENZYL 3-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors that typically interact with carboxylates. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    1-Benzyl-1H-1,2,3-Triazole: Similar in structure but with a triazole ring instead of a tetrazole ring.

    Benzyl Benzoate: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity and biological activity.

    Tetrazole Derivatives: Other tetrazole-containing compounds that may have different substituents on the tetrazole ring.

Uniqueness: BENZYL 3-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)BENZOATE is unique due to the combination of a benzyl group, a tetrazole ring, and a benzoate moiety. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

benzyl 3-(2-benzyltetrazol-5-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-22(28-16-18-10-5-2-6-11-18)20-13-7-12-19(14-20)21-23-25-26(24-21)15-17-8-3-1-4-9-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPNMTISHHZSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC(=CC=C3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BENZYL 3-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)BENZOATE
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BENZYL 3-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)BENZOATE
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BENZYL 3-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)BENZOATE
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BENZYL 3-(2-BENZYL-2H-1,2,3,4-TETRAZOL-5-YL)BENZOATE

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